1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is a complex organic compound that features a diazepane ring and an oxadiazole moiety. This compound exemplifies the integration of different heterocyclic structures, which are known for their diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the oxadiazole unit suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis and analysis of this compound are detailed in various scientific studies focusing on oxadiazole derivatives and their pharmacological properties. Research indicates that oxadiazoles can exhibit significant biological activities, including antibacterial and anti-inflammatory effects, making them attractive for further investigation in drug development .
This compound belongs to the class of heterocyclic compounds, specifically featuring both a diazepane and an oxadiazole structure. Heterocycles are compounds that contain rings with at least one atom that is not carbon, which contributes to their diverse chemical properties and biological activities.
The synthesis of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane typically involves multi-step organic reactions. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure of the synthesized compounds .
The molecular structure of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane consists of:
The molecular formula can be expressed as , indicating a relatively complex structure that suggests multiple points for potential interaction with biological targets.
The compound may undergo various chemical reactions typical for both diazepanes and oxadiazoles:
Characterization through techniques such as mass spectrometry and chromatography is critical for confirming reaction products and assessing purity .
The mechanism of action for compounds like 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane typically involves interaction with specific biological targets:
Studies indicate that derivatives of oxadiazoles can exhibit significant activity against various pathogens and may modulate inflammatory pathways .
Relevant data about melting points, boiling points, and spectral characteristics (IR peaks corresponding to functional groups) are essential for thorough characterization but vary based on specific synthetic routes used.
The compound has potential applications in:
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, with their structural diversity enabling precise modulation of biological target interactions. Among these, nitrogen- and oxygen-containing heterocycles are particularly prized for their balanced physicochemical properties and bioisosteric potential. The compound 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane exemplifies this strategic approach, integrating a 1,2,4-oxadiazole unit with a seven-membered diazepane ring—two pharmacophores with complementary characteristics critical for advanced drug design [1]. This molecular architecture combines the metabolic stability conferred by the aromatic heterocycle with the conformational flexibility of the saturated diazepane, creating a versatile scaffold for targeting diverse biological pathways. Such hybrid structures are increasingly prominent in the discovery of CNS-active agents, enzyme modulators, and receptor ligands, demonstrating the enduring pharmaceutical value of rationally engineered heterocyclic systems [5].
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its high π-deficient character, metabolic stability, and capacity for hydrogen bonding. This heterocycle serves as a versatile bioisostere for ester and amide functionalities, while offering superior resistance to enzymatic degradation. Its incorporation into bioactive molecules enhances membrane permeability and improves pharmacokinetic profiles. Crucially, the 3- and 5- positions of the oxadiazole ring permit extensive structural diversification, enabling precise modulation of target engagement. In the featured compound, the oxadiazole is functionalized at the 3-position with a 3,4-dimethoxyphenyl group—a substitution pattern known to facilitate π-stacking interactions with biological macromolecules—and at the 5-position with a methylene linker to the diazepane nitrogen [1] [2]. This specific arrangement creates an electron-deficient "spacer" that connects hydrophobic and hydrophilic domains while maintaining favorable drug-like properties [6].
The 1,4-diazepane moiety contributes distinctive conformational flexibility due to its seven-membered ring structure containing two nitrogen atoms. This ring system adopts multiple low-energy conformations, allowing it to adapt to binding site geometries in biological targets. The presence of two basic nitrogen atoms (one secondary amine and one tertiary amine separated by ethylene bridges) enables diverse hydrogen-bonding interactions and protonation states under physiological conditions. In the featured compound, the diazepane nitrogen serves as the attachment point for the oxadiazole-methyl group, positioning the aromatic system for optimal target interaction. The distal nitrogen remains available for additional interactions or functionalization, offering a synthetic handle for further optimization [1]. This structural duality is exemplified in related bioactive molecules, such as 1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine (E713-0323), where the piperazine ring provides similar conformational flexibility to diazepane, enabling potent interactions with diverse therapeutic targets including those in cancer, respiratory, and neurological disorders [6].
Table 1: Physicochemical Properties of 1,2,4-Oxadiazole-Containing Bioactive Compounds
Compound Identifier | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Rotatable Bonds |
---|---|---|---|---|---|---|
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane | C₁₉H₂₈N₄O₃* | 360.46 | 2.59† | 9 | 78.75† | 10 |
E713-0323 [6] | C₂₁H₂₁F₃N₄O₃ | 434.42 | 4.55 | 5 | 53.96 | 6 |
E903-0214 [2] | C₂₅H₃₇N₅O₄ | 471.60 | 2.59 | 9 | 78.75 | 10 |
CD-E903-0777 | C₂₅H₃₀N₄O₄ | 450.54 | - | - | - | - |
*Calculated from core structure; †Values from structurally similar compound E903-0214 [2]
Structural hybridization represents a sophisticated approach to drug design, combining distinct pharmacophoric elements to create multifunctional ligands with enhanced biological profiles. The featured compound exemplifies this strategy through the covalent linkage of a lipophilic, electron-deficient 1,2,4-oxadiazole unit with a conformationally flexible, hydrophilic diazepane ring. This hybridization leverages the complementary properties of both moieties: the oxadiazole contributes aromatic character and metabolic stability, while the diazepane provides basicity and three-dimensional diversity essential for interacting with complex biological targets. The methylene bridge (-CH₂-) connecting these units serves as a critical spacer, allowing proper spatial orientation while maintaining electronic communication between domains [1] [5].
The 3,4-dimethoxyphenyl substituent on the oxadiazole ring represents a strategic choice for optimizing target interactions. The methoxy groups at the 3- and 4-positions provide balanced electron-donating effects that modulate the aromatic system's electron density without introducing excessive lipophilicity. This substitution pattern is conserved in several pharmacologically active analogs, including 1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[2-(4-methylpiperidin-1-yl)ethyl]piperidine-3-carboxamide (E903-0214) and 1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine (E713-0323) [2] [6]. These compounds demonstrate how the dimethoxyphenyl-oxadiazole motif serves as a versatile "head group" that can be combined with diverse "tail groups" through rational linker strategies. In E903-0214, the diazepane is replaced by a piperidine-3-carboxamide unit extended through an ethyl linker to a 4-methylpiperidine, creating a multivalent ligand capable of complex interactions—an approach that yielded a molecular weight of 471.6 g/mol and logD of 0.917, indicating favorable distribution properties [2].
Table 2: Hybridization Strategies in 1,2,4-Oxadiazole Pharmacophores
Hybridization Approach | Structural Features | Biological Rationale | Exemplar Compound |
---|---|---|---|
Aromatic/heterocyclic head with aliphatic tail | 3,4-Dimethoxyphenyl-oxadiazole linked to diazepane/piperazine | Combines planar recognition motif with flexible basic moiety for membrane penetration and target adaptability | Core compound; E713-0323 [1] [6] |
Extended pharmacophore with secondary binding element | Oxadiazole core with amide-linked tertiary amine systems | Enables simultaneous engagement of primary binding site and allosteric pockets | E903-0214 (piperidine carboxamide tail) [2] |
Bivalent ligand design | Dual heterocyclic systems connected via methylene bridge | Targets protein-protein interfaces or dimeric receptors through multivalent interactions | CD-E903-0777 (piperidine-4-carboxamide linked to dimethylphenyl) |
Electron-deficient core with targeted substituents | Oxadiazole with trifluoromethylphenyl or halophenyl groups | Modulates electron distribution for optimized π-stacking and dipole interactions | E713-0323 (3-trifluoromethylphenyl tail) [6] |
The linker length and composition between pharmacophores significantly influence biological activity. The methylene bridge (-CH₂-) in the featured compound provides a single-atom spacer that maintains electronic conjugation while allowing rotational freedom. This contrasts with the ethyl carboxamide linker (-NHCH₂CH₂-) in E903-0214, which extends the distance between pharmacophores and introduces hydrogen-bonding capacity. These design variations demonstrate how subtle modifications in hybridization strategy can yield compounds with divergent biological profiles. The patent literature reveals that such structural hybridization approaches are particularly valuable for targeting CNS receptors and enzymes, where multifunctional ligands often demonstrate superior efficacy compared to selective agents [5]. The conserved use of the 3,4-dimethoxyphenyl-oxadiazole unit across multiple screening compounds underscores its utility as a platform for generating structurally diverse libraries with optimized drug-like properties [2] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2